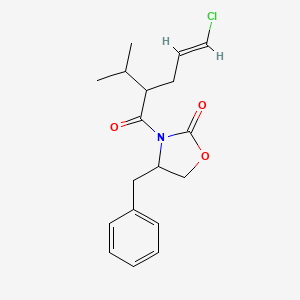
4-Benzyl-3-(5-chloro-2-isopropylpent-4-enoyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(5-chloro-2-isopropylpent-4-enoyl)oxazolidin-2-one typically involves the reaction of benzylamine with a chlorinated isopropylpent-4-enoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls .
化学反応の分析
Types of Reactions
4-Benzyl-3-(5-chloro-2-isopropylpent-4-enoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
科学的研究の応用
4-Benzyl-3-(5-chloro-2-isopropylpent-4-enoyl)oxazolidin-2-one is used in various scientific research applications, including:
作用機序
The mechanism of action of 4-Benzyl-3-(5-chloro-2-isopropylpent-4-enoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
特性
分子式 |
C18H22ClNO3 |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
4-benzyl-3-[(E)-5-chloro-2-propan-2-ylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H22ClNO3/c1-13(2)16(9-6-10-19)17(21)20-15(12-23-18(20)22)11-14-7-4-3-5-8-14/h3-8,10,13,15-16H,9,11-12H2,1-2H3/b10-6+ |
InChIキー |
NWTCPOLSDXHJJC-UXBLZVDNSA-N |
異性体SMILES |
CC(C)C(C/C=C/Cl)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
正規SMILES |
CC(C)C(CC=CCl)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


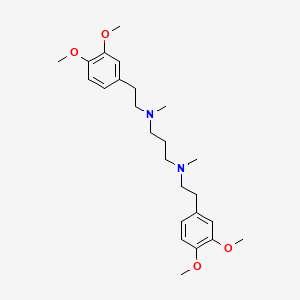
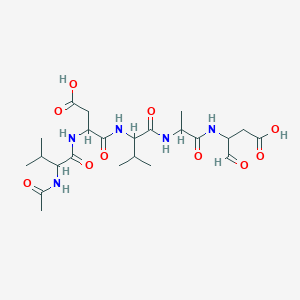
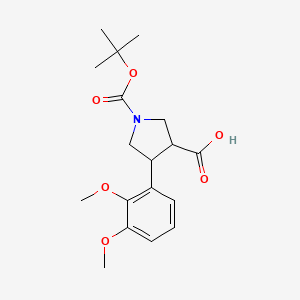
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

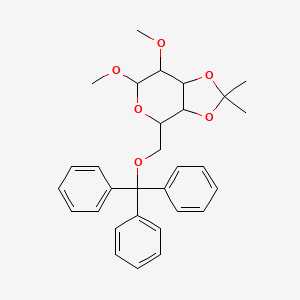
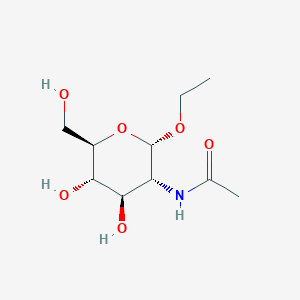
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)


![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)
